molecular formula C7H9NO5 B3048228 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate CAS No. 161742-67-2

2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate

Cat. No.: B3048228
CAS No.: 161742-67-2
M. Wt: 187.15 g/mol
InChI Key: KDVRYSGGAUUSIE-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate (CAS 161742-67-2) is a chemical compound with the molecular formula C7H9NO5 and a molecular weight of 187.15 g/mol . This reagent is supplied as a stable solid under specified storage conditions: it should be kept in a freezer under an inert atmosphere at temperatures below -20°C to maintain its integrity . From a safety perspective, this compound carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should handle it with appropriate precautions, including the use of personal protective equipment . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c1-12-4-7(11)13-8-5(9)2-3-6(8)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVRYSGGAUUSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438517
Record name 2,5-Pyrrolidinedione, 1-[(methoxyacetyl)oxy]-
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Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161742-67-2
Record name 2,5-Pyrrolidinedione, 1-[(methoxyacetyl)oxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl 2-methoxyacetate
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Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl 2 Methoxyacetate and Precursors

Synthesis of the Methoxyacetic Acid Moiety

The core structure of the target compound is derived from methoxyacetic acid. An efficient and common industrial precursor to this acid is its methyl ester, methyl methoxyacetate (B1198184).

Formaldehyde (B43269) and Carbon Monoxide Based Approaches for Methyl Methoxyacetate

The industrial synthesis of methyl methoxyacetate often involves the carbonylation of formaldehyde or its derivatives. researchgate.net This method is advantageous as it utilizes simple C1 feedstocks.

One prominent approach involves reacting formaldehyde with carbon monoxide in a solution of boron trifluoride and methanol, catalyzed by a copper(I) or silver compound. google.comgoogleapis.com These metal compounds form active carbonyl complexes in the reaction medium. googleapis.com The process can be carried out at relatively low temperatures and pressures compared to older methods for similar compounds. google.com

Another effective catalytic system employs heteropoly acids, such as silicotungstic acid (H4SiW12O40) and phosphotungstic acid (H3PW12O40). researchgate.netresearchgate.net In these syntheses, methyl formate (B1220265) can serve as a surrogate for carbon monoxide. researchgate.netrutgers.edu The reaction involves heating a mixture of formaldehyde (or its equivalents like 1,3,5-trioxane) and methyl formate with the solid acid catalyst. researchgate.netrutgers.edu Heteropoly acids are noted for their high activity and the stability of the reactive intermediates. rutgers.edu The use of 1,3,5-trioxane (B122180) as the formaldehyde source has been shown to produce the highest yields of methyl methoxyacetate. researchgate.netrutgers.edu

Catalytic Systems for Methyl Methoxyacetate Synthesis
Catalyst SystemReactantsKey FeaturesSource(s)
Copper(I) or Silver compounds in BF3-MethanolFormaldehyde, Carbon Monoxide, MethanolOperates at low pressure and temperature. Forms metal carbonyl complexes. google.comgoogleapis.com
Silicotungstic Acid (H4SiW12O40)Formaldehyde (e.g., 1,3,5-Trioxane), Methyl FormateHigh yields. Methyl formate acts as a CO source. Catalyst is recyclable. researchgate.netresearchgate.netrutgers.edu
Phosphotungstic Acid (H3PW12O40)Formaldehyde, Methyl FormateDemonstrates high activity and good recyclability for at least 10 runs. researchgate.net

Derivatization of Methyl Methoxyacetate

To obtain the methoxyacetic acid required for NHS ester formation, methyl methoxyacetate is hydrolyzed. This is a standard ester hydrolysis reaction, typically achieved by reacting the ester with water under acidic or basic conditions to yield methoxyacetic acid and methanol.

Alternatively, methoxyacetic acid can be synthesized through other routes, such as the reaction of sodium methoxide (B1231860) with monochloroacetic acid or the catalytic oxidation of 2-methoxyethanol. wikipedia.org However, for the purpose of synthesizing the title compound, the hydrolysis of methyl methoxyacetate produced from C1 sources is a common pathway. Methyl methoxyacetate can also undergo transesterification with higher alcohols to produce other methoxyacetic acid esters. google.com

Formation of the N-Hydroxysuccinimide Ester

The activation of the methoxyacetic acid carboxyl group is achieved by converting it into an N-Hydroxysuccinimide (NHS) ester. This creates a reactive acylating agent.

Classical Coupling Reagent Strategies (e.g., POCl3, HBTU, HOBT, Et3N)

Several classical reagents are employed to facilitate the coupling of a carboxylic acid with N-Hydroxysuccinimide.

Carbodiimides: The most traditional method involves using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com In this process, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of N-Hydroxysuccinimide. amerigoscientific.com A major drawback is the formation of a dicyclohexylurea byproduct, which can complicate product purification. chemicalbook.com

HBTU/HOBt: In peptide synthesis, uronium-based reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used with 1-Hydroxybenzotriazole (HOBt) and a base like triethylamine (B128534) (Et3N) or DIPEA, are standard for activating carboxylic acids. wikipedia.orgyoutube.comresearchgate.net HBTU converts the carboxylic acid into a more stable HOBt-ester intermediate, which is less susceptible to racemization and reacts efficiently with nucleophiles like N-Hydroxysuccinimide. wikipedia.orgcreative-peptides.com HOBt plays a crucial role in suppressing side reactions and improving reaction yields and purity. creative-peptides.comrsc.org

Phosphorus Oxychloride (POCl3): POCl3 can serve as an efficient and cost-effective coupling reagent. rsc.org The reaction is typically performed in the presence of a base, such as triethylamine (Et3N), and may be catalyzed by 4-(dimethylamino)pyridine (DMAP). rsc.org This combination activates the carboxylic acid, enabling its conversion to the corresponding ester upon reaction with an alcohol, in this case, N-Hydroxysuccinimide. rsc.orgrsc.org

Optimized Procedures for High Yield and Purity

Research has focused on developing more efficient and cleaner methods for NHS ester synthesis that overcome the limitations of classical approaches. nih.gov Optimized procedures aim to increase yield, simplify purification, and use milder reaction conditions.

A modern approach involves using a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (Et3N). organic-chemistry.orgnih.gov This method avoids the use of carbodiimides, thus eliminating the problematic urea (B33335) byproduct. organic-chemistry.org The reaction proceeds at room temperature and is applicable to a broad range of carboxylic acids, providing the desired NHS esters in high yields with minimal racemization. organic-chemistry.orgnih.gov

Another convenient method utilizes triphosgene (B27547) as the acid activator. researchgate.net This process is rapid, operates under mild conditions at room temperature, and offers good yields, representing a practical alternative to carbodiimide-based strategies. researchgate.net

Comparison of NHS Ester Synthesis Methods
MethodActivating ReagentsAdvantagesDisadvantagesSource(s)
Carbodiimide (B86325)DCC or EDCIWidely used and well-established.Forms insoluble urea byproducts, complicating purification. amerigoscientific.comchemicalbook.com
Uronium SaltHBTU, HOBt, Et3NHigh efficiency, suppresses racemization.Reagents can be expensive. wikipedia.orgcreative-peptides.comrsc.org
Phosphorus OxychloridePOCl3, Et3N, DMAPCost-effective reagents.Requires careful handling of POCl3. rsc.orgrsc.org
Iodine/Phosphine (B1218219)I2, PPh3, Et3NHigh yield, avoids urea byproduct, mild conditions.Stoichiometric amounts of phosphine oxide byproduct are generated. organic-chemistry.orgnih.gov
TriphosgeneTriphosgeneRapid, mild conditions, good yields, easy operation.Requires careful handling of triphosgene. researchgate.net

Synthesis of Related N-Hydroxysuccinimide-Activated Methoxyacetate Derivatives

The synthetic strategies described are broadly applicable and can be used to generate a variety of N-Hydroxysuccinimide-activated methoxyacetate derivatives. researchgate.netnih.gov By starting with different substituted methoxyacetic acids, a range of activated esters can be prepared for applications in bioconjugation and materials science. amerigoscientific.comresearchgate.net

For instance, the coupling of various carboxylic acids to create NHS esters is a well-established technique for modifying proteins and other biomolecules. nih.govnih.gov The methods involving HBTU/HOBt or I2/PPh3 are particularly suitable for sensitive substrates, including α-amino acid derivatives, ensuring that the stereochemical integrity of the starting material is maintained. organic-chemistry.orgnih.gov Palladium-catalyzed carbonylation reactions have also been developed as an innovative method for synthesizing NHS esters from (het)aryl halides, further expanding the synthetic toolbox for creating diverse activated ester derivatives. amerigoscientific.com

Mechanistic Insights into Reactions Involving 2,5 Dioxopyrrolidin 1 Yl 2 Methoxyacetate

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a two-stage process that involves the initial addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. byjus.comvanderbilt.edu In the context of 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate, the reaction typically involves the attack of a nucleophile, such as an amine, on the ester's carbonyl carbon. This leads to the formation of a new amide bond and the release of N-hydroxysuccinimide. glenresearch.com The specific mechanism, whether it proceeds through a distinct intermediate or a single transition state, has been explored through both experimental and computational studies.

Quantum mechanical studies and experimental observations suggest that the aminolysis of activated esters, including N-hydroxysuccinimide esters, can proceed through a concerted mechanism. acs.orgnih.gov In this pathway, the formation of the new carbon-nucleophile (e.g., carbon-nitrogen) bond occurs simultaneously with the cleavage of the carbon-leaving group (carbon-oxygen) bond. acs.orgrsc.org

This concerted process is often depicted as involving a single transition state where the nucleophilic attack, elimination of the N-hydroxysuccinimide group, and a concomitant proton transfer occur in a single kinetic step. acs.org DFT modeling of the acylation of amines with an NHS ester supports this concerted mechanism, indicating that the addition of the amine and the departure of the hydroxysuccinimide fragment happen concurrently. rsc.org This pathway avoids the formation of a discrete, potentially high-energy tetrahedral intermediate.

The more traditionally accepted mechanism for nucleophilic acyl substitution involves a stepwise addition-elimination process that proceeds through a distinct tetrahedral intermediate. glenresearch.comvanderbilt.edumasterorganicchemistry.com

The key steps in this mechanism are:

Nucleophilic Attack: A nucleophile, typically a primary amine, attacks the electrophilic carbonyl carbon of the ester. This addition step breaks the carbonyl π-bond and results in the formation of a transient, sp³-hybridized tetrahedral intermediate. glenresearch.comwikipedia.org

Intermediate Breakdown: The unstable tetrahedral intermediate collapses. The carbonyl π-bond is reformed, and this is accompanied by the expulsion of the most stable leaving group, which in this case is the N-hydroxysuccinimide anion. vanderbilt.edutaylorandfrancis.com The release of the weakly acidic NHS group drives the reaction forward, leading to the formation of a highly stable amide bond. glenresearch.com

Evidence for the existence of tetrahedral intermediates in acyl substitution reactions was first provided through oxygen isotope labeling studies. wikipedia.org Kinetic models often describe the reaction as a rapid, reversible formation of the tetrahedral intermediate, followed by a slower, rate-determining breakdown to the final products. mst.edu

Role of the N-Hydroxysuccinimide Leaving Group

The efficacy of this compound as an acylating agent is critically dependent on the properties of the N-hydroxysuccinimide (NHS) moiety as a leaving group. A good leaving group is one that can stabilize the negative charge it acquires upon departure, corresponding to a weak conjugate base. masterorganicchemistry.com

N-hydroxysuccinimide is recognized as a superior leaving group compared to those found in many other activated esters, such as phenyl esters. Kinetic studies comparing the aminolysis of N-hydroxy esters and phenyl esters have demonstrated this enhanced reactivity. For leaving groups with comparable basicity (similar pKa values of the conjugate acid), the nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater than those for phenyl esters. mst.edu This indicates that the NHS group is significantly more effective at facilitating acyl transfer.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
N-HydroxysuccinimideN-Hydroxysuccinimide~6.0High
PhenoxidePhenol~10.0Moderate
Alkoxide (e.g., Methoxide)Alcohol (e.g., Methanol)~15.5Low

Note: pKa values are approximate and can vary with conditions. The table illustrates the general principle that a lower pKa of the conjugate acid corresponds to a better leaving group.

The excellent leaving group ability of N-hydroxysuccinimide is attributed to the electronic stabilization of its corresponding anion. vaia.com Several factors contribute to this stabilization:

Inductive Effect: The presence of the electron-withdrawing nitrogen atom adjacent to the oxygen helps to delocalize and stabilize the negative charge on the departing oxygen anion. stackexchange.com

Resonance Stabilization: The negative charge on the N-hydroxysuccinimide anion is further stabilized by resonance involving the two carbonyl groups of the succinimide (B58015) ring. This delocalization distributes the negative charge over multiple atoms, significantly increasing the stability of the anion. vaia.com

Because the resulting N-hydroxysuccinimide anion is a relatively weak base, the reverse reaction (the anion attacking the newly formed amide) is thermodynamically unfavorable, driving the acylation reaction to completion. glenresearch.com

Kinetic Studies of Acyl Transfer Reactions

Kinetic investigations into the acyl transfer reactions of N-hydroxysuccinimide esters, such as the aminolysis process, provide quantitative insights into the reaction mechanism. These studies are often conducted under pseudo-first-order conditions, with a large excess of the amine nucleophile. mst.edu

A study on the aminolysis of NHS esters in an aqueous buffer system revealed a strong correlation between the basicity of the attacking amine and the nucleophilic rate constant (k₁). The relationship, described by the Brønsted equation, yielded a slope (βnuc) of 1.0. mst.edu This high value indicates that there is a significant development of positive charge on the nitrogen atom of the amine in the transition state, consistent with a mechanism where the formation of the tetrahedral intermediate is highly sensitive to the nucleophile's strength. mst.edu

In contrast, studies in aprotic solvents like dioxane suggest a mechanism involving the reversible formation of a tetrahedral intermediate, followed by a rate-determining breakdown that can be catalyzed by a second molecule of the amine acting as a general base. mst.edu

Amine NucleophileSolventObserved Rate Constant (kobsd)Mechanistic InterpretationReference
Glycine Ethyl EsterDioxaneVariable with [Amine]General-base catalysis in intermediate breakdown mst.edu
Various AminesAqueous BufferCorrelates with Amine pKa (βnuc = 1.0)High sensitivity to nucleophile basicity mst.edu

These kinetic data underscore the complexity of the reaction mechanism, which can be influenced by factors such as the nature of the nucleophile, the solvent system, and the presence of catalysts.

Rate Determinations and Reaction Order Analysis

The rates of reactions involving this compound are typically determined by monitoring the consumption of the starting material or the formation of the product over time. This is often achieved through spectroscopic methods such as UV-Vis or NMR spectroscopy. The reaction order, which describes how the rate is affected by the concentration of each reactant, is then determined by analyzing the kinetic data. For many acylation reactions involving this compound, the rate is dependent on the concentrations of both the acylating agent and the nucleophile, often exhibiting second-order kinetics.

Table 1: Hypothetical Rate Data for the Acylation of a Generic Amine with this compound

ExperimentInitial [Amine] (M)Initial [Acylating Agent] (M)Initial Rate (M/s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.203.0 x 10-4

Influence of Catalysis (e.g., Peptide Catalysis) on Reaction Rates

Catalysts can significantly accelerate the rate of acylation reactions involving this compound. In the context of peptide synthesis, for instance, certain peptide sequences can act as catalysts, facilitating the formation of amide bonds. google.com These peptide catalysts can provide a microenvironment that stabilizes the transition state of the reaction, thereby lowering the activation energy and increasing the reaction rate. The catalytic effect is often dependent on the specific amino acid sequence and the secondary structure of the peptide catalyst.

Stereochemical Outcomes in Acylation Reactions

When this compound reacts with a chiral nucleophile, the stereochemical outcome of the reaction is of paramount importance. The formation of one stereoisomer over another can have significant implications for the biological activity of the resulting molecule.

Diastereoselective Acylation Principles

Diastereoselective acylation occurs when the acyl group is transferred to a chiral molecule in a way that preferentially forms one diastereomer. This selectivity is often governed by the existing stereocenter(s) in the nucleophile, which can direct the incoming acyl group to a specific face of the molecule. The principles of steric approach control and Felkin-Anh or Cram-chelation models can often be used to predict the major diastereomer formed.

Steric Hindrance Effects on Stereoselectivity

Steric hindrance plays a crucial role in determining the stereoselectivity of acylation reactions. The size and arrangement of substituents near the reactive center of both the acylating agent and the nucleophile can influence the trajectory of the nucleophilic attack. In general, the nucleophile will approach from the less sterically hindered face of the electrophilic carbonyl group, leading to the preferential formation of one stereoisomer. The degree of stereoselectivity is often a delicate balance between steric and electronic effects.

Table 2: Hypothetical Diastereomeric Excess in the Acylation of a Chiral Amine

Substituent on Chiral AmineDiastereomeric Excess (%)
-CH365
-CH(CH3)280
-C(CH3)395

Advanced Applications of 2,5 Dioxopyrrolidin 1 Yl 2 Methoxyacetate in Diverse Chemical Research

Bioconjugation Strategies

The primary utility of 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate in bioconjugation lies in its ability to modify amine-containing molecules. The methoxyacetyl group it introduces can alter the physical and chemical properties of the target, such as increasing hydrophilicity or blocking unwanted side reactions.

Derivatization of Peptides and Proteins

In peptide and protein chemistry, the modification of amino groups is a fundamental technique. Methoxyacetylation using this compound serves several key purposes. One significant application is "capping" during solid-phase peptide synthesis (SPPS). In SPPS, if an amino acid fails to couple to the growing peptide chain, its unreacted N-terminal amine must be blocked to prevent the formation of deletion sequences in subsequent steps. While acetic anhydride (B1165640) is traditionally used for this purpose, methoxyacetylation offers an alternative that can subtly modify the characteristics of the final peptide. wpmucdn.com N-terminal modification can increase the stability of a peptide by making it a closer mimic of a native protein and can prevent degradation by enzymes. creative-peptides.com

Table 1: Comparison of Capping Reagents in Peptide Synthesis

Capping ReagentFunctional Group IntroducedKey Feature
Acetic AnhydrideAcetyl (-COCH₃)Standard, cost-effective capping agent. wpmucdn.com
This compound Methoxyacetyl (-COCH₂OCH₃)Introduces a slightly more hydrophilic cap.

Conjugation to Antibodies in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. connectjournals.com The linker that connects the antibody to the drug payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. nih.govnih.gov

While complex linkers are often employed, simple acylating agents like this compound can be used to modify the antibody surface. The methoxyacetyl groups can increase the hydrophilicity of the antibody, which may help to counteract the hydrophobicity of certain drug-linker components. researchgate.net Increased hydrophobicity in ADCs is often associated with faster plasma clearance and a reduced therapeutic index. By introducing polar methoxyacetyl groups onto the lysine (B10760008) residues of the antibody, it is possible to create a more favorable pharmacokinetic profile. researchgate.net

This modification strategy can be particularly useful when working with high drug-to-antibody ratios (DARs), where the accumulation of hydrophobic payloads can lead to aggregation and poor in-vivo performance. Methoxyacetylation of the antibody surface can help to mitigate these effects, leading to more stable and effective ADC candidates.

Surface Modification of Amine-Coated Substrates

The functionalization of surfaces is a cornerstone of materials science, with applications ranging from biocompatible implants to diagnostic microarrays. rsc.org Substrates coated with primary amines provide a versatile platform for the covalent attachment of various molecules. This compound can be used to modify these amine-functionalized surfaces, transforming them into methoxyacetyl-terminated surfaces.

This modification alters the surface properties, primarily by increasing wettability and introducing a different chemical functionality. The reaction involves the coupling of the NHS ester with the surface amine groups to form stable amide linkages. researchgate.net The resulting methoxyacetyl layer can influence the interaction of the surface with its environment, for example, by modulating protein adsorption or cell adhesion. mdpi.com The characterization of such modified surfaces can be performed using techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements to confirm the chemical modification and assess the change in surface energy. uclouvain.benasa.govku.edu.tr

Table 2: Surface Properties Before and After Methoxyacetylation

PropertyBefore Modification (Amine Surface)After Modification (Methoxyacetyl Surface)
Dominant Functional Group Primary Amine (-NH₂)Amide/Methoxy (B1213986) (-CONHCH₂OCH₃)
Surface Energy Typically higherGenerally lower/more hydrophilic
Wettability VariableIncreased
Reactivity NucleophilicRelatively inert

Derivatization for Analytical and Diagnostic Purposes

Chemical derivatization is a widely used strategy in analytical chemistry to improve the detection and separation of analytes. researchgate.net By modifying a target molecule, its chromatographic behavior or its response to a detector can be enhanced.

Amino Acid Derivatization for Enhanced Detection

The analysis of amino acids is crucial in many fields, but their inherent properties—such as low volatility and lack of a strong chromophore—can make their detection by methods like HPLC with UV detection challenging. Pre-column derivatization, where the amino acids are reacted with a labeling reagent before chromatographic separation, is a common solution. nih.govagilent.com

This compound can be used to derivatize the primary amino groups of amino acids. The resulting methoxyacetylated amino acids have altered polarity, which can improve their retention and separation in reversed-phase HPLC. More importantly, while the methoxyacetyl group itself does not provide a strong chromophore for UV detection, this type of derivatization can be highly effective for mass spectrometry (MS) based detection. The modification can improve the ionization efficiency of the amino acids in the MS source, leading to enhanced sensitivity. nih.govresearchgate.net The consistent mass shift (+72.02 Da) upon derivatization also aids in the identification and quantification of the amino acids.

Application in Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, often relies on MS-based analytical platforms. nih.gov However, the vast chemical diversity of metabolites presents a significant analytical challenge. researchgate.net Derivatization is a powerful tool in metabolomics to enhance the coverage of the metabolome by improving the analytical characteristics of certain classes of compounds. nih.gov

Polymer and Material Science Applications

The amine-reactive nature of this compound makes it a valuable tool in polymer and material science, particularly for the modification and crosslinking of polymers containing primary amine groups.

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them ideal for biomedical applications such as tissue engineering and drug delivery. The mechanical and chemical properties of hydrogels are largely determined by the degree and nature of their crosslinking. NHS esters, such as the one present in this compound, are instrumental in forming stable, covalent crosslinks in hydrogel systems composed of biopolymers like hyaluronic acid and spider silk.

In composite hydrogels made from hyaluronic acid (HA) and spider silk (Ss), crosslinking is essential to create a stable and functional biomaterial. researchgate.net The process often involves activating the carboxylic acid groups on hyaluronic acid with a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-Hydroxysuccinimide (NHS). This reaction forms a highly reactive NHS ester intermediate on the HA backbone. researchgate.netnih.gov This amine-reactive ester then readily reacts with the primary amine groups found in the lysine residues of spider silk proteins. researchgate.netnih.gov This reaction results in the formation of robust amide bonds that covalently link the hyaluronic acid and spider silk polymers, creating a crosslinked hydrogel network. researchgate.net

While EDC/NHS are used to form the reactive ester in situ, a pre-activated compound like this compound serves as a model for this reactivity. It exemplifies the type of amine-reactive molecule that can be employed to modify and link biopolymers. The efficiency and specificity of the NHS ester-amine reaction allow for controlled crosslinking under mild, physiological conditions, which is crucial when working with sensitive biological molecules. nih.gov

Table 1: Components and Mechanism in Hyaluronic Acid/Spider Silk Hydrogel Crosslinking

ComponentRole in CrosslinkingKey Functional Group(s)
Hyaluronic Acid (HA) Polymer backbone providing biocompatibility and hydration. researchgate.netCarboxylic Acid (-COOH)
Spider Silk (Ss) Polymer backbone providing mechanical strength and structure. researchgate.netPrimary Amine (-NH₂) from Lysine
EDC/NHS System Activates HA's carboxylic acid to form an amine-reactive NHS ester. researchgate.netCarbodiimide (EDC), N-Hydroxysuccinimide (NHS)
2,5-Dioxopyrrolidin-1-yl moiety Amine-reactive group that forms stable amide bonds with spider silk. creative-proteomics.comN-Hydroxysuccinimide Ester

Role in Drug Discovery and Development (as a synthetic intermediate)

As a synthetic intermediate, this compound and its structural analogs are pivotal in building more complex molecules with therapeutic potential. The dioxopyrrolidinyl group is a recurring motif in various pharmacologically active compounds.

The 2,5-dioxopyrrolidin-1-yl structure is found in a range of molecules investigated for therapeutic applications. Its inclusion in a molecule's design can be a key step in achieving a desired biological effect. Research has demonstrated the synthesis of various esters and derivatives containing this moiety for specific pharmacological purposes.

For instance, a series of esters based on 6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoic acid were synthesized and evaluated as potential transdermal penetration enhancers, which are crucial for the formulation of drugs delivered through the skin. researchgate.net In another study, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was identified as a novel, orally available modulator of the glutamate (B1630785) transporter EAAT2, showing potent antiseizure activity in preclinical models. nih.gov These examples highlight the role of the 2,5-dioxopyrrolidin-1-yl group as a core structural component in the development of new therapeutic agents.

Table 2: Examples of Pharmacologically Active Molecules Derived from 2,5-Dioxopyrrolidin-1-yl Precursors

Compound ClassTherapeutic AreaResearch Finding
Esters of 6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoic acidDrug DeliveryInvestigated as potential transdermal penetration enhancers. researchgate.net
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideNeurology / EpilepsyActs as a positive allosteric modulator of the EAAT2 transporter with significant antiseizure effects. nih.gov
Alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoatesDrug DeliverySynthesized and tested for activity as transdermal penetration enhancers for the drug theophylline. nih.gov

One of the most significant applications of NHS esters like this compound is in the synthesis of linkers for targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). google.com ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen.

The linker is a critical component of an ADC, connecting the antibody to the drug. The synthesis of these linkers often involves heterobifunctional molecules, where one end reacts with the antibody and the other with the drug. nih.gov The NHS ester group is ideal for reacting with the primary amine groups of lysine residues on the antibody, forming a stable covalent bond. creative-proteomics.comthermofisher.com

Compounds that are structurally analogous to this compound, such as 2,5-dioxopyrrolidin-1-yl 2-(cyclooct-2-ynyloxy)acetate, are explicitly designed as "click linkers" for ADCs. creative-biolabs.com In this case, the NHS ester attaches to the antibody, while the cyclooctyne (B158145) group on the other end can be used in a "click chemistry" reaction to attach a drug molecule. This modular approach allows for the efficient construction of ADCs. The core structure provided by this compound—an amine-reactive NHS ester connected to a short spacer—represents a fundamental building block for creating both simple and complex linkers for targeted therapies. creative-biolabs.com

Computational Chemistry Approaches to 2,5 Dioxopyrrolidin 1 Yl 2 Methoxyacetate Reactivity

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Further experimental and computational research is necessary to build the body of knowledge required to detail the reactivity and properties of 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate from a computational chemistry perspective.

Analytical Methodologies for the Characterization and Study of 2,5 Dioxopyrrolidin 1 Yl 2 Methoxyacetate

Spectroscopic Techniques

Spectroscopic methods are indispensable for the primary structural elucidation of molecules. By probing the interaction of electromagnetic radiation with the compound's nuclei, these techniques provide direct information about the chemical environment and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic compounds. While publicly accessible experimental spectra for 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate are not widely available, the expected spectral data can be accurately predicted based on the known chemical shifts of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be simple, showing three distinct signals, each corresponding to a set of chemically equivalent protons.

A singlet arising from the four protons of the succinimide (B58015) ring's methylene (B1212753) groups (-CH₂CH₂-).

A singlet corresponding to the two protons of the methylene group in the methoxyacetate (B1198184) moiety (-O-CH₂-CO-).

A singlet from the three protons of the methoxy (B1213986) group (-OCH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide confirmation of the carbon skeleton, with five signals expected for the seven carbon atoms due to the symmetry of the succinimide ring.

A signal for the two equivalent carbonyl carbons of the succinimide ring (C=O).

A signal for the two equivalent methylene carbons of the succinimide ring (-CH₂-).

A signal for the ester carbonyl carbon (-O-C=O).

A signal for the methylene carbon of the methoxyacetate group (-O-CH₂-).

A signal for the methoxy group's carbon (-OCH₃).

Table 1: Predicted NMR Spectral Data for this compound The following table is interactive. Click on the headers to sort the data.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~ 2.90 Singlet Succinimide -CH₂CH₂-
¹H ~ 4.30 Singlet Methoxyacetate -CH₂-
¹H ~ 3.50 Singlet Methoxy -CH₃
¹³C ~ 170.5 Carbonyl Succinimide C=O
¹³C ~ 168.0 Carbonyl Ester C=O
¹³C ~ 68.0 Methylene Methoxyacetate -CH₂-
¹³C ~ 59.5 Methyl Methoxy -CH₃

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques are essential for separating the compound from impurities, while mass spectrometry provides information on its molecular weight and elemental composition, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique ideal for assessing the purity and confirming the identity of this compound. The liquid chromatography component separates the target compound from any starting materials, byproducts, or degradation products, such as free N-hydroxysuccinimide and methoxyacetic acid, which can arise from hydrolysis of the reactive ester. d-nb.inforsc.org

The mass spectrometer provides highly accurate mass data. Using a soft ionization technique like electrospray ionization (ESI), the compound can be detected as various adducts. The high-resolution mass measurement of these ions allows for the confirmation of the elemental formula (C₇H₉NO₅). uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts in Mass Spectrometry. uni.lu The following table is interactive. Click on the headers to sort the data.

Adduct Formula Predicted m/z
[M+H]⁺ [C₇H₁₀NO₅]⁺ 188.05535
[M+Na]⁺ [C₇H₉NNaO₅]⁺ 210.03729
[M+K]⁺ [C₇H₉NKO₅]⁺ 226.01123
[M+NH₄]⁺ [C₇H₁₃N₂O₅]⁺ 205.08189

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-ToF) and Fourier-Transform (MALDI-FT) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for the analysis of large biomolecules, but it can also be applied to smaller organic molecules. In this method, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (HCCA). A pulsed laser irradiates the crystal, causing desorption and ionization of the analyte, typically through protonation, yielding [M+H]⁺ ions.

The resulting ions are then analyzed, commonly by a Time-of-Flight (ToF) mass analyzer, which separates them based on their mass-to-charge ratio. For higher resolution and mass accuracy, a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer can be used (MALDI-FTMS). While less common than ESI-MS for small molecules, MALDI techniques could be used to confirm the molecular weight of this compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for both the purification and analytical assessment of the purity of this compound. Given the compound's moderate polarity, reversed-phase HPLC is a common approach.

A typical method would involve a C18 stationary phase with a gradient elution mobile phase, such as acetonitrile (B52724) and water, often with an acidic modifier like formic acid or a buffer like ammonium (B1175870) acetate (B1210297) to ensure sharp peak shapes. d-nb.inforsc.org Purity is assessed by detecting the compound using a UV detector, typically at a wavelength between 210-260 nm, where the ester and succinimide moieties absorb. The percentage purity is determined by integrating the area of the main peak relative to the total area of all detected peaks. This method effectively separates the active ester from its common and more polar hydrolysis products. rsc.org

Kinetic Assay Development and Implementation

The utility of this compound as an acylating agent is determined by its reaction kinetics. Kinetic assays are essential for quantifying its reactivity, particularly with nucleophiles such as amines (aminolysis), and for understanding its stability in aqueous environments where it can undergo hydrolysis. beilstein-journals.orgbeilstein-journals.org The development of such assays involves monitoring the reaction progress over time, typically using spectroscopic methods.

N-hydroxysuccinimide (NHS) esters are widely used for bioconjugation, and their reaction kinetics are well-studied. digitellinc.commst.edu The primary reaction of interest is aminolysis, where the NHS ester reacts with a primary amine to form a stable amide bond. digitellinc.com However, a competing reaction is the hydrolysis of the ester, which inactivates the compound. beilstein-journals.orgbeilstein-journals.org A robust kinetic assay will, therefore, often measure the rates of both aminolysis and hydrolysis to determine the efficiency and selectivity of the acylation reaction. beilstein-journals.orgbeilstein-journals.org

The implementation of a kinetic assay for this compound would involve reacting it with a model amine under pseudo-first-order conditions (a large excess of the amine). The rate of the reaction can be monitored by observing the disappearance of the NHS ester or the appearance of the product. For example, if the leaving group (N-hydroxysuccinimide) or the acylated product has a distinct UV-Vis absorbance, spectrophotometry can be used to track the reaction progress. beilstein-journals.orgnih.gov

The observed rate constant (k_obs) can be determined by fitting the experimental data to an appropriate kinetic model. By measuring k_obs at different amine concentrations, the second-order rate constant for aminolysis can be calculated. mst.edu These kinetic parameters are crucial for optimizing reaction conditions for applications such as protein labeling or surface modification.

Below is an illustrative data table showing representative kinetic data for the reaction of a generic N-hydroxysuccinimide ester with different nucleophiles, which demonstrates the type of information that would be sought in a kinetic study of this compound.

NucleophilepKa of NucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Condition
Glycine9.60150Aqueous Buffer, pH 8.0
β-Alanine10.19350Aqueous Buffer, pH 8.0
Imidazole (B134444)7.0010 (in M⁻¹min⁻¹)Attachment to Silver Nanoparticle Surface
Hydroxide (Hydrolysis)-~1 x 10⁻³Aqueous Buffer, pH 7.4

Note: The data in this table is illustrative and represents typical values for N-hydroxysuccinimide esters. The rate constant for imidazole is from a study using surface-enhanced Raman spectroscopy and has different units. digitellinc.com

Comparative Analysis with Other Active Esters and Coupling Agents

Comparison of Reactivity and Selectivity with Other N-Hydroxysuccinimide Esters

In general, NHS esters exhibit high selectivity towards primary and secondary aliphatic amines, forming stable amide bonds. Their reactivity with other nucleophiles present in biomolecules, such as the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine, is significantly lower, especially under controlled pH conditions. While specific kinetic data for 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate is not extensively documented in publicly available literature, we can infer its behavior based on general structure-activity relationships of NHS esters. The presence of the methoxy (B1213986) group is unlikely to dramatically alter the selectivity profile but may modulate the rate of reaction. For instance, studies on various NHS esters have shown that electron-withdrawing groups on the acyl part increase the rate of aminolysis. Conversely, the electron-donating nature of the methoxy group in this compound might result in a slightly slower reaction rate compared to NHS esters with electron-withdrawing groups. This can be advantageous in situations requiring more controlled and deliberate coupling.

The selectivity of NHS esters is also pH-dependent. At physiological or slightly alkaline pH (7.2-8.5), the reaction with primary amines is highly favored. thermofisher.com However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which can compete with the desired amidation reaction. nih.gov

Below is a comparative table illustrating the expected relative reactivity of this compound with other representative NHS esters based on the electronic effects of the acyl substituent.

NHS EsterAcyl Group SubstituentElectronic EffectExpected Relative Reactivity
N-Succinimidyl acetate (B1210297)MethylWeakly electron-donatingBaseline
This compound MethoxyElectron-donatingSlightly lower than baseline
N-Succinimidyl trifluoroacetateTrifluoromethylStrongly electron-withdrawingSignificantly higher than baseline
N-Succinimidyl p-nitrophenylacetatep-NitrophenylStrongly electron-withdrawingSignificantly higher than baseline

Evaluation Against Non-NHS Activated Esters

The performance of this compound can also be benchmarked against non-NHS activated esters, such as pentafluorophenyl (PFP) esters. PFP esters are generally considered more reactive than their NHS counterparts and are also less susceptible to hydrolysis. nih.gov This enhanced reactivity can be beneficial for coupling to less nucleophilic amines or when faster reaction times are desired. However, the higher reactivity of PFP esters can sometimes lead to reduced selectivity and a greater propensity for side reactions if not carefully controlled.

The choice between an NHS ester like this compound and a PFP ester often depends on the specific requirements of the synthesis. For routine conjugations to primary amines where moderate reactivity and good stability are sufficient, NHS esters are often the reagents of choice. For more challenging couplings, the higher reactivity of PFP esters may be necessary.

Another important class of coupling agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate carboxylic acids in situ to form a highly reactive O-acylisourea intermediate, which can then react with a nucleophile. While versatile, carbodiimide-mediated couplings can be prone to side reactions, such as the formation of N-acylurea byproducts and racemization of chiral centers. The use of pre-formed, isolable active esters like this compound circumvents these issues, leading to cleaner reactions and simpler purification. chemicalbook.com

Here is a data table summarizing the general characteristics of these different classes of activated esters and coupling agents:

Activating GroupRelative ReactivitySusceptibility to HydrolysisCommon Byproducts
N-Hydroxysuccinimide (NHS) ModerateModerateN-hydroxysuccinimide (water-soluble)
Pentafluorophenyl (PFP)HighLowPentafluorophenol
Carbodiimides (e.g., EDC)Very High (in situ)HighUrea (B33335) derivatives

Advantages and Disadvantages of NHS Esters in Specific Synthetic Contexts

The use of NHS esters, including this compound, offers several distinct advantages in various synthetic applications.

Advantages:

Good Stability: NHS esters are generally crystalline solids that can be purified and stored, providing convenience and reproducibility in coupling reactions. chemicalbook.com

Favorable Reactivity Profile: They are reactive enough to couple efficiently with amines at room temperature but are generally stable enough to be handled without extensive precautions against moisture for short periods.

High Selectivity: They exhibit excellent chemoselectivity for primary and secondary amines over other nucleophilic functional groups commonly found in biomolecules. nih.gov

Water-Soluble Byproduct: The N-hydroxysuccinimide byproduct is water-soluble, facilitating its removal during workup, particularly in the context of modifying biomolecules in aqueous media.

Disadvantages:

Susceptibility to Hydrolysis: In aqueous solutions, especially at pH values above 8, NHS esters can undergo hydrolysis, which competes with the desired aminolysis reaction and can reduce conjugation efficiency. nih.gov

Limited Reactivity with Poor Nucleophiles: For sterically hindered amines or weakly nucleophilic anilines, the reactivity of standard NHS esters may be insufficient to achieve high yields. In such cases, more reactive esters like PFP esters may be required.

Potential for Side Reactions: While generally selective, side reactions with other nucleophiles such as tyrosines, serines, and threonines can occur, particularly at higher pH and with prolonged reaction times. stackexchange.com

In the specific context of peptide synthesis, the use of pre-activated NHS esters of amino acids was a significant advancement, offering a reliable method for amide bond formation with a low risk of racemization. nih.gov In bioconjugation, the ability to selectively modify lysine (B10760008) residues or the N-terminus of proteins with NHS esters has been instrumental in the development of antibody-drug conjugates, fluorescently labeled proteins, and immobilized enzymes.

Research Challenges and Future Directions for 2,5 Dioxopyrrolidin 1 Yl 2 Methoxyacetate

Enhancement of Reaction Efficiency and Selectivity

A primary challenge in the application of 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate, like other NHS esters, is maximizing the efficiency and selectivity of the conjugation reaction. The reagent is designed to react with primary aliphatic amines, such as the N-terminus of a protein or the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. glenresearch.com However, several factors can impede optimal performance.

The principal competing reaction is the hydrolysis of the ester in aqueous media, which renders the reagent inactive. glenresearch.com Reaction efficiency is highly dependent on pH, with the optimal range typically between 7 and 9. glenresearch.comwindows.net Below this range, the target amine groups are protonated and thus less nucleophilic, slowing the desired reaction. Above this range, the rate of hydrolysis increases significantly, reducing the yield of the conjugated product. windows.net Research efforts focus on fine-tuning buffer conditions and reactant concentrations to favor amidation over hydrolysis. One straightforward strategy to improve efficiency is to reduce the volume of the reaction buffer, thereby increasing the effective concentration of the amine nucleophile relative to water. glenresearch.com

Selectivity is another critical parameter. While NHS esters show strong preference for primary amines, side reactions can occur with other nucleophilic residues, particularly the hydroxyl groups of serine, threonine, and tyrosine, especially when a large excess of the NHS ester is used. acs.orgnih.govresearchgate.net This can lead to a heterogeneous product with unintended modifications. A significant advancement in enhancing selectivity involves a post-reaction treatment to reverse these less stable modifications. By incubating the reaction mixture in a boiling water bath, the O-acyl ester bonds formed with hydroxyl groups can be selectively hydrolyzed, while the more stable N-acyl amide bonds remain intact. acs.orgnih.gov This method provides a robust means to ensure that modification occurs exclusively at the intended amine sites.

Table 1: Key Parameters for Enhancing Methoxyacetylation Efficiency and Selectivity
ParameterChallengeStrategy for EnhancementReference
pHBalancing amine reactivity and NHS ester hydrolysis.Maintain reaction buffer within an optimal pH range of 8.3-8.5. windows.net
ConcentrationSlow reaction kinetics at low concentrations.Increase effective concentration of reactants by reducing buffer volume. glenresearch.com
Side ReactionsNon-specific modification of hydroxyl-containing residues (Ser, Thr, Tyr).Post-reaction incubation in a boiling water bath to selectively hydrolyze unstable O-acyl bonds. acs.orgnih.gov
Competing NucleophilesReaction with amine-containing buffers (e.g., Tris) or contaminants.Use non-nucleophilic buffers such as phosphate (B84403) or bicarbonate; ensure sample purity. glenresearch.com

Development of Novel Synthetic Pathways

The synthesis of this compound and related NHS esters is an area of active development, moving towards more efficient, scalable, and environmentally friendly methods. Traditional synthesis often relies on coupling agents like carbodiimides to activate the carboxylic acid. researchgate.net However, these methods can generate urea (B33335) by-products that complicate the purification process. researchgate.net

Future research is focused on carbodiimide-free activation methods. One promising approach involves the use of triphosgene (B27547) as an acid activator, allowing for the rapid synthesis of various NHS esters from their corresponding carboxylic acids at room temperature in high yields. researchgate.net Another innovative, one-pot method treats the carboxylic acid with a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N). organic-chemistry.orgnih.govacs.org This process is cost-effective, proceeds at room temperature, and is suitable for a wide range of substrates, including sensitive α-amino acid derivatives, with minimal risk of racemization. organic-chemistry.orgnih.gov

Table 2: Comparison of Synthetic Pathways for NHS Esters
MethodActivating AgentsKey AdvantagesPotential DrawbacksReference
Carbodiimide (B86325) CouplingDCC, EDCWell-established and widely used.Formation of difficult-to-remove urea by-products. researchgate.net
Triphosgene ActivationTriphosgeneRapid, room temperature reaction with good yields.Handling of hazardous triphosgene. researchgate.net
Iodine/TriphenylphosphineI₂, PPh₃, Et₃NCarbodiimide-free, cost-effective, room temperature, broad scope, minimal racemization.Requires removal of phosphine (B1218219) oxide by-product. organic-chemistry.orgnih.gov

Exploration of Expanded Applications in Chemical Biology

The primary function of this compound is to attach a methoxyacetyl group to a target molecule. This act of methoxyacetylation is a specific form of protein acylation, a class of post-translational modifications (PTMs) that are critical regulators of protein function. creative-diagnostics.comnih.gov While protein acetylation is well-studied, the roles of other acyl modifications are an emerging field of research. nih.gov

Future applications of this reagent in chemical biology are centered on using methoxyacetylation as a tool to probe and manipulate biological systems. By introducing this specific group, researchers can:

Study Protein Function: Systematically alter the physicochemical properties of a protein, such as its charge, hydrophobicity, and stability, to investigate the impact on its biological activity, localization, and interactions. creative-diagnostics.comnih.gov

Mimic Natural PTMs: Investigate whether methoxyacetylation is a naturally occurring PTM or use it as a mimic to understand the broader effects of acylation on cellular pathways. nih.govnih.gov

Modulate Immunogenicity: The methoxy (B1213986) group is a key component of methoxy-polyethylene glycol (mPEG), which is used to modify therapeutic proteins. In some cases, this methoxy group has been linked to an immune response against the drug conjugate. nih.gov Methoxyacetylation could serve as a tool to study the immunological impact of terminal methoxy groups on a smaller, more defined scale.

Develop Novel Bioconjugates: Create new reagents for diagnostics, therapeutics, or basic research by altering the properties of antibodies, enzymes, or other proteins. creative-biolabs.com

The exploration of these applications will expand the toolkit of chemical biologists, allowing for more precise control and understanding of protein function in complex biological environments.

Stability and Storage Considerations in Research Settings

A significant practical challenge for researchers using this compound is its limited stability, primarily due to its susceptibility to hydrolysis. nih.gov Improper handling and storage can lead to reagent degradation, resulting in failed or inefficient conjugation experiments. The N-hydroxysuccinimide ester is highly reactive towards water, which cleaves the active ester and renders it incapable of reacting with amines.

To mitigate degradation, stringent storage and handling protocols are essential. Best practices have been established based on extensive experience with this class of compounds. The solid reagent should be stored at low temperatures (typically -20°C) and protected from moisture and light. acs.org Using a desiccator and blanketing the container with an inert gas like argon or nitrogen can further prolong its shelf life. nih.govfrontiersin.org

When preparing stock solutions, the use of high-purity, anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is critical. frontiersin.org It is highly recommended to prepare small aliquots of the stock solution to avoid repeated warming and cooling cycles and to minimize the introduction of atmospheric moisture into the main supply. frontiersin.org Before opening any container of the reagent, it must be allowed to fully equilibrate to room temperature to prevent condensation from forming on the cold product. nih.gov

Table 3: Recommended Storage and Handling Conditions for NHS Esters
ConditionSolid FormSolution FormRationaleReference
Temperature-20°C or lower-20°C or -80°CSlows the rate of hydrolysis and other degradation pathways. acs.orgfrontiersin.org
AtmosphereDry, inert (N₂ or Ar)Store under inert gasPrevents reaction with atmospheric moisture. nih.gov
MoistureStore over desiccantUse anhydrous solvents (e.g., DMF, DMSO)Hydrolysis is the primary degradation pathway. nih.govfrontiersin.org
LightProtect from light (amber vials, foil)Protect from lightPrevents potential photodegradation. acs.orgfrontiersin.org
HandlingWarm to room temp before openingAliquot into single-use volumesPrevents moisture condensation and contamination of bulk supply. nih.govfrontiersin.org

Green Chemistry Approaches in Synthesis and Application

Integrating green chemistry principles into the lifecycle of chemical reagents is a growing priority. For this compound, future directions involve making both its synthesis and its application more environmentally sustainable.

In synthesis, the development of novel pathways that avoid hazardous reagents and minimize waste is a key goal. The move away from traditional carbodiimide activators to systems like I2/PPh3 represents a step towards greener synthesis by using simpler reagents and improving reaction efficiency. organic-chemistry.org An even more significant green advancement is the development of methods using reusable catalysts. For instance, the synthesis of the N-hydroxysuccinimide precursor from succinic acid has been demonstrated using Amberlyst A21, a recyclable solid base catalyst. aip.org This approach reduces waste and avoids the need for stoichiometric amounts of base. aip.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 2-methoxyacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed coupling of activated esters with heterocycles (e.g., pyrrolidinone derivatives) under inert atmospheres (N₂/Ar) at 60–80°C yields ~70–85% purity. Key parameters include catalyst loading (5–10 mol% CuI), solvent choice (DMF or THF), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm structural motifs. For example, the pyrrolidinone ring protons appear as distinct multiplets at δ 2.5–3.2 ppm, while the methoxy group resonates as a singlet at δ 3.3–3.5 ppm .
  • IR Spectroscopy : Ester carbonyl (C=O) stretches at 1720–1750 cm⁻¹ and pyrrolidinone carbonyl at 1680–1700 cm⁻¹ validate functional groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>95%) and detect byproducts.

Q. What are the critical storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under anhydrous conditions. Avoid exposure to moisture (hydrolysis risk) and strong bases/acids. Stability tests show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different coupling agents or catalysts?

  • Methodological Answer : Mechanistic studies (e.g., radical-ionic pathways) explain yield variations. For copper-catalyzed reactions, heterogeneous catalysts (e.g., Cu/C) improve reproducibility by reducing metal leaching. Kinetic monitoring via in-situ FTIR or LC-MS identifies intermediate bottlenecks. For example, slower imine formation in polar aprotic solvents (DMF vs. THF) correlates with reduced yields .

Q. What computational methods are used to predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to calculate partial charges on reactive sites (e.g., pyrrolidinone nitrogen or ester carbonyl). These predict nucleophilic/electrophilic behavior in cross-coupling reactions .
  • Molecular Dynamics : Simulate solvation effects (e.g., DMF vs. THF) to model transition states and activation barriers.

Q. What challenges arise in crystallographic analysis of this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Low melting points (<100°C) and hygroscopicity complicate single-crystal formation. Use slow evaporation in dichloromethane/hexane mixtures at 4°C.
  • Refinement : SHELXL (for small molecules) resolves disorder in flexible methoxyacetate chains. ORTEP-3 visualizes thermal ellipsoids to validate anisotropic displacement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.